molecular formula C7H10O4 B14630866 Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate CAS No. 57314-38-2

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate

Katalognummer: B14630866
CAS-Nummer: 57314-38-2
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: JFNAQIGEPPSVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate is an organic compound with the molecular formula C7H10O4 It is characterized by the presence of a 1,3-dioxolane ring attached to a prop-2-enoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 1,3-dioxolane in the presence of a suitable catalyst. The reaction typically requires refluxing the reactants in a solvent such as dioxane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the 1,3-dioxolane ring, which can stabilize reaction intermediates and facilitate specific transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

57314-38-2

Molekularformel

C7H10O4

Molekulargewicht

158.15 g/mol

IUPAC-Name

methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate

InChI

InChI=1S/C7H10O4/c1-9-6(8)2-3-7-10-4-5-11-7/h2-3,7H,4-5H2,1H3

InChI-Schlüssel

JFNAQIGEPPSVOU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C=CC1OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.